(+/-)13-HODE cholesteryl ester
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Overview
Description
(+/-)13-HODE cholesteryl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple stereocenters and a combination of cyclopenta[a]phenanthrene and octadecadienoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)13-HODE cholesteryl ester typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and methylheptan-2-yl groups. The final step involves the esterification with (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis. These methods are designed to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and specialized catalysts is common in the large-scale production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and double bond sites.
Reduction: Reduction reactions can target the double bonds and carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the cyclopenta[a]phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying complex organic reactions and stereochemistry. Its multiple stereocenters make it an excellent candidate for research in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is investigated for its potential role in cellular signaling pathways and as a ligand for various receptors. Its structural similarity to certain natural products makes it a valuable tool for studying biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of high-value chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (+/-)13-HODE cholesteryl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene]
- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-Hydroxy-7-methyl-3-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol]
Uniqueness
The uniqueness of (+/-)13-HODE cholesteryl ester lies in its specific combination of functional groups and stereochemistry. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-ZCNQQENXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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